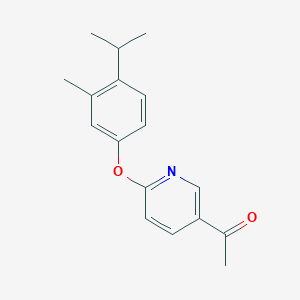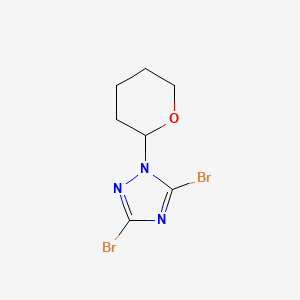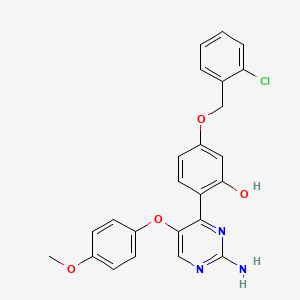
5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine” is a chemical compound with the molecular formula C17H19NO2. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
Pyridine, the core structure of “this compound”, is a six-membered aromatic heterocycle. In the bonding picture of pyridine, the five carbons and single nitrogen are all sp2 hybridized. All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron .Applications De Recherche Scientifique
Synthesis and Insecticidal Activity
The synthesis of pyridine derivatives has been explored for their potential applications in agriculture, particularly as insecticides. A study by Bakhite et al. (2014) synthesized various pyridine derivatives, including compounds structurally related to 5-acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine, demonstrating significant insecticidal activity against cowpea aphid, Aphis craccivora Koch. This research highlights the role of pyridine derivatives in developing new, more effective insecticides for agricultural use (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Properties
Further studies have investigated the antimicrobial properties of pyridine derivatives. Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating their in vitro antimicrobial activities. These findings suggest that pyridine derivatives, including those similar to this compound, could serve as a basis for developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Pharmaceutical Applications
In the pharmaceutical industry, the structural manipulation of pyridine derivatives is a common strategy for developing new drugs with potential therapeutic applications. For example, compounds structurally related to this compound have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, highlighting the versatility of pyridine derivatives in pharmaceutical research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Material Science and Catalysis
Pyridine derivatives are also explored for their applications in material science and catalysis. For instance, the cycloauration of substituted 2-phenoxypyridine derivatives has been studied, leading to the synthesis of complexes with potential applications in catalysis and material science. Zhu, Cameron, and Skerlj (2003) demonstrated the direct cycloauration of 2-phenoxypyridines, indicating the potential of pyridine derivatives in the development of new materials and catalysts (Zhu, Cameron, & Skerlj, 2003).
Propriétés
IUPAC Name |
1-[6-(3-methyl-4-propan-2-ylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(2)16-7-6-15(9-12(16)3)20-17-8-5-14(10-18-17)13(4)19/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDIMJFWBHHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2597677.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2597679.png)
![5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2597680.png)

![(E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2597682.png)
![1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2597683.png)


![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2597690.png)

